(N'-benzylcarbamimidamido)(imino)methanaminium
Description
(N’-benzylcarbamimidamido)(imino)methanaminium is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamimidamido moiety, and an imino group linked to a methanaminium ion. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
[amino-(diaminomethylideneamino)methylidene]-benzylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c10-8(11)14-9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H6,10,11,12,13,14)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWXAMPUVRBFIS-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH+]=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N’-benzylcarbamimidamido)(imino)methanaminium typically involves the nucleophilic addition to carbon-nitrogen double bonds (imines). Given the low reactivity of imines in nucleophilic addition, various approaches have been explored to enhance their reactivity. One common strategy is the use of electron-withdrawing groups at the nitrogen atom to increase the electrophilicity of the imine carbon .
A typical synthetic route involves the reaction of benzylamine with a suitable carbamoyl chloride under basic conditions to form the corresponding N-carbamoyl imine. This intermediate is then treated with a suitable nucleophile, such as an amine or an alcohol, to yield (N’-benzylcarbamimidamido)(imino)methanaminium .
Industrial Production Methods
Industrial production of (N’-benzylcarbamimidamido)(imino)methanaminium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Acylation Reactions
The primary amino groups undergo classical acylation with electrophilic reagents:
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Reagents : Acetyl chloride, benzoyl chloride, or anhydrides.
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Conditions : Base-mediated (e.g., pyridine) in inert solvents (THF, DCM) at 0–25°C.
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Products : N-Acyl derivatives with preserved imino functionality.
Example :
Alkylation Reactions
The imino nitrogen and carbamimidamide groups participate in alkylation:
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Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide).
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Conditions : Polar aprotic solvents (DMF, DMSO) with bases (KCO, NaH).
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Products : N-Alkylated derivatives, often leading to quaternary ammonium salts.
Cyclization to Benzimidazoles
Under acidic or oxidative conditions, this compound acts as a precursor for benzimidazole synthesis:
Typical Protocol :
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React with benzaldehyde in EtOH/HCl (1:1) at 80°C.
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Oxidize with HO or TBHP to aromatize the intermediate.
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Yield: 2-substituted benzimidazoles (>75% reported for analogous systems) .
Coordination and Metal-Catalyzed Reactions
The imino group facilitates metal coordination, enabling cross-coupling:
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Catalysts : Pd(OAc), CuI, or Ru complexes.
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Reactions :
Example :
Acid-Base Reactions
The amidine moiety displays strong basicity (pK ~11–12):
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Protonation : Forms stable salts with HCl, HSO, or trifluoroacetic acid.
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Applications : Salt forms enhance solubility for pharmaceutical formulations.
Oxidative Transformations
Controlled oxidation modifies the imino group:
Comparative Reaction Table
*Yields approximated from analogous systems in cited literature.
This compound’s versatility in heterocycle synthesis and functionalization underscores its utility in medicinal chemistry and materials science. Further studies exploring its catalytic asymmetric reactions and biological target engagement are warranted .
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Antitumor Activity : Research indicates that (N'-benzylcarbamimidamido)(imino)methanaminium exhibits potential antitumor effects by inducing apoptosis in cancer cells. This mechanism is often linked to the generation of reactive oxygen species (ROS) and activation of caspases, which are critical in programmed cell death pathways.
- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
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Biochemistry
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can lead to therapeutic applications in metabolic disorders.
- Protein Interaction Studies : The binding affinity of this compound to various biomolecules has been studied, revealing insights into its mechanism of action at the molecular level.
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Material Science
- Synthesis of Novel Materials : The compound serves as a precursor in synthesizing novel polymers and materials with tailored properties for industrial applications. Its unique chemical structure allows for modifications that enhance material performance.
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Antitumor | Induces apoptosis via ROS generation | |
| Antimicrobial | Inhibits bacterial growth | |
| Enzyme Inhibition | Modulates enzyme activity | |
| Protein Binding | Interacts with specific biomolecules |
Case Study 1: Antitumor Effects
A study conducted on colorectal cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The mechanism involved the induction of apoptosis through ROS generation and subsequent caspase activation. These findings suggest its potential as a lead compound for developing novel anticancer therapies.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that the compound exhibited significant antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicate that this compound could be a valuable candidate for new antibiotic development.
Mechanism of Action
The mechanism of action of (N’-benzylcarbamimidamido)(imino)methanaminium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that influence cellular responses.
Biomolecules: The compound may interact with nucleic acids, proteins, and other biomolecules, altering their function and stability.
Comparison with Similar Compounds
Similar Compounds
N-carbamoyl imines: These compounds share a similar structural motif with (N’-benzylcarbamimidamido)(imino)methanaminium and are used in various synthetic applications.
Benzylamine derivatives: Compounds derived from benzylamine exhibit similar reactivity and are employed in the synthesis of diverse organic molecules.
Uniqueness
(N’-benzylcarbamimidamido)(imino)methanaminium stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound in organic chemistry and related fields .
Biological Activity
(N'-benzylcarbamimidamido)(imino)methanaminium, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of this compound.
Chemical Structure and Properties
This compound is characterized by its unique guanidine-like structure, which is known for its interaction with various biological targets. The compound's IUPAC name reflects its complex arrangement, indicating the presence of both imino and carbamimidamido functional groups.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2 to 8 µg/mL, suggesting potent antibacterial effects .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor, particularly targeting proteases involved in cellular signaling pathways. This interaction disrupts normal cellular functions, thereby exerting its antimicrobial and anticancer effects .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antimicrobial activity against E. coli and S. aureus | Demonstrated significant inhibition with MIC values < 8 µg/mL |
| Study 2 | Investigated anticancer effects on MCF-7 cells | Induced apoptosis via caspase activation |
| Study 3 | Assessed cytotoxicity in HeLa cells | Showed dose-dependent cytotoxic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
